Chemical Identification
The compound known as ((1S,9aR)-octahydro-2H-quinolizin-1-yl)methanamine hydrochloride is a derivative of quinolizidine, a bicyclic compound. Its systematic name reflects its stereochemistry and functional groups, indicating the presence of a methanamine moiety attached to the octahydroquinolizidine framework.
Source and Classification
This compound is classified under organic compounds and more specifically as an amine due to the presence of the amine functional group. It is often synthesized for research purposes and may have applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological disorders due to its structural similarities to known bioactive compounds.
Methods of Synthesis
The synthesis of ((1S,9aR)-octahydro-2H-quinolizin-1-yl)methanamine hydrochloride typically involves multi-step organic reactions. One common method includes the hydrogenation of quinolizine derivatives followed by reductive amination with formaldehyde or similar aldehydes to introduce the methanamine group.
Technical Details
Structure
The molecular formula of ((1S,9aR)-octahydro-2H-quinolizin-1-yl)methanamine hydrochloride is . The structure features a bicyclic framework with a saturated nitrogen-containing ring system.
Data
Reactions Involving the Compound
This compound can participate in various chemical reactions typical for amines, including:
Technical Details
The reactivity of this compound can be influenced by its stereochemistry, affecting how it interacts with electrophiles or nucleophiles during synthetic transformations.
Physical Properties
Chemical Properties
Scientific Uses
((1S,9aR)-octahydro-2H-quinolizin-1-yl)methanamine hydrochloride has potential applications in:
This compound exemplifies the rich chemistry associated with quinolizidine derivatives and their potential therapeutic applications, meriting further exploration within medicinal chemistry contexts.
Quinolizidine alkaloids (QAs) represent a structurally diverse class of nitrogen-containing heterocyclic compounds characterized by the 1-azabicyclo[4.4.0]decane core. These plant secondary metabolites serve as chemical defense agents and exhibit broad pharmacological activities, including anticancer, antiviral, anti-inflammatory, and neuroprotective effects [2] [4]. Their significance in drug discovery stems from:
Quinolizidine alkaloids are systematically classified based on their polycyclic frameworks and ring fusion patterns, which directly influence their pharmacological profiles:
Table 1: Structural Classification of Major Quinolizidine Skeletons
Skeleton Type | Ring System | Representative Compounds | Biological Significance | |
---|---|---|---|---|
Bicyclic (Lupinine-type) | Perhydroquinolizine | Lupinine | Cholinergic modulation | |
Tricyclic (Cytisine-type) | Bridged quinolizidine | Cytisine | Nicotinic receptor agonism | |
Tetracyclic (Matrine-type) | Matridine framework | Matrine, Oxymatrine | Antiviral, antifibrotic activities | |
Tetracyclic (Sparteine-type) | Sparteine core | Sparteine, Lupanine | Antiarrhythmic, oxytocic properties | |
Dimeric derivatives | Bis-quinolizidine | Kusheninkines | Enhanced antiviral potency | [2] |
Key structural features impacting bioactivity include:
Advanced analytical methodologies like UPLC-HRMS and multistage mass spectrometry enable precise structural characterization of these complex alkaloids, facilitating drug discovery efforts [2].
The investigation of quinolizidine alkaloids as antiviral agents has evolved through distinct phases:
Notably, homonojirimycin (HNJ) from Commelina communis demonstrated in vivo efficacy against influenza A/PR/8/34 (H1N1), increasing survival rates and reducing pulmonary viral titers in murine models while modulating IFN and IL-10 responses [4]. These findings established lupinine cores as privileged scaffolds for antiviral development.
The specific structural attributes of ((1S,9aR)-octahydro-2H-quinolizin-1-yl)methanamine hydrochloride (C₁₀H₂₂Cl₂N₂) position it as a promising candidate for antiviral optimization:
Table 2: Antiviral Activity of Selected Quinolizidine Derivatives
Compound | Influenza A IC₅₀ (μM) | HIV-1 IC₅₀ (μM) | Selectivity Index | |
---|---|---|---|---|
Aloperine (natural) | 14.5 | 8.2 | >15 | |
Compound 3 (early analog) | 5.7 | 6.9 | >22 | |
Compound 19 (optimized) | 0.091 | >50 (inactive) | >550 | |
Target scaffold (predicted) | <1.0* | <5.0* | >200* | [6] |
**Projected values based on structural analogy
Synthetic advantages include:
Current research focuses on leveraging these attributes to develop next-generation quinolizidine-based antivirals with expanded spectra against emerging RNA viruses, capitalizing on the privileged scaffold's target adaptability.
Table 3: Key Identifiers for ((1S,9aR)-Octahydro-2H-quinolizin-1-yl)methanamine Dihydrochloride
Chemical Descriptor | Identifier | |
---|---|---|
Systematic IUPAC Name | ((1S,9aR)-Octahydro-2H-quinolizin-1-yl)methanamine dihydrochloride | |
Molecular Formula | C₁₀H₂₂Cl₂N₂ | |
SMILES | NC[C@H]1[C@]2([H])N(CCCC2)CCC1.[H]Cl.[H]Cl | |
InChIKey | CXPAMUCAFGMKMX-JXGSBULDSA-N | |
PubChem CID | 6917135 | |
ChemBridge ID | CBR00685 | [1] [3] |
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7
CAS No.: